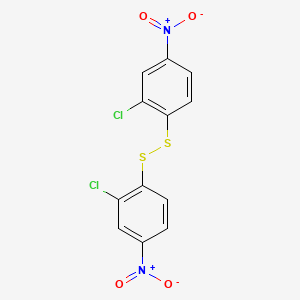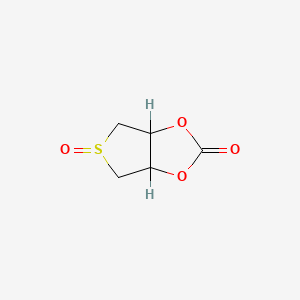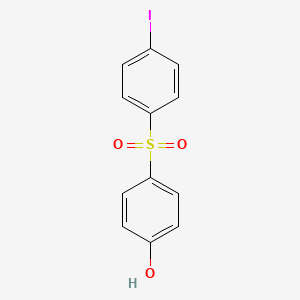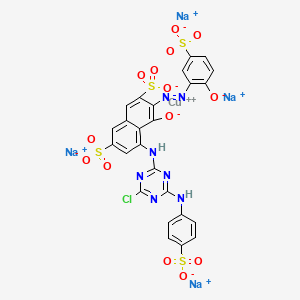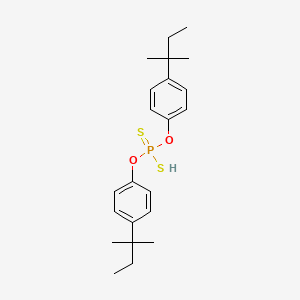
1-Phenoxypropan-2-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxypropan-2-yl formate is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is used in various chemical applications. This compound is known for its pleasant aromatic odor and is soluble in many organic solvents.
Métodos De Preparación
1-Phenoxypropan-2-yl formate can be synthesized through the esterification of 1-phenoxypropan-2-ol with formic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:
C9H12O2+HCOOH→C10H12O3+H2O
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-Phenoxypropan-2-yl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-phenoxypropan-2-ol and formic acid.
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it to 1-phenoxypropan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents.
Aplicaciones Científicas De Investigación
1-Phenoxypropan-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-phenoxypropan-2-yl formate involves its interaction with specific molecular targets. It can act as a substrate for esterases, which hydrolyze the ester bond to release 1-phenoxypropan-2-ol and formic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
1-Phenoxypropan-2-yl formate can be compared with similar compounds such as:
1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of a formate group.
1-Phenoxypropan-2-ol: The alcohol form of the compound, which is a precursor in its synthesis.
Phenoxyacetic acid: An oxidation product of this compound.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and applications.
Propiedades
Número CAS |
6290-19-3 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-phenoxypropan-2-yl formate |
InChI |
InChI=1S/C10H12O3/c1-9(13-8-11)7-12-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clave InChI |
MSMJDVYJWOKLGV-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


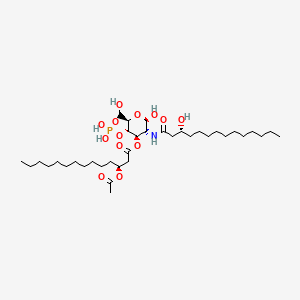
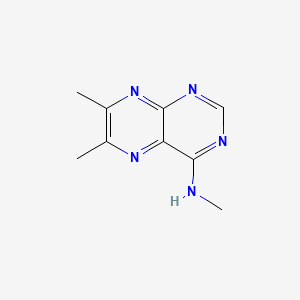
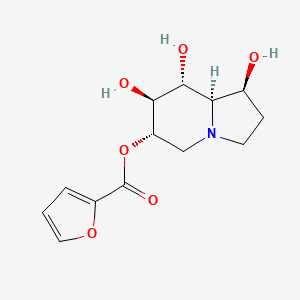
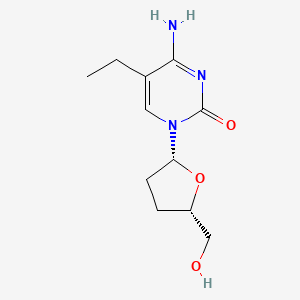

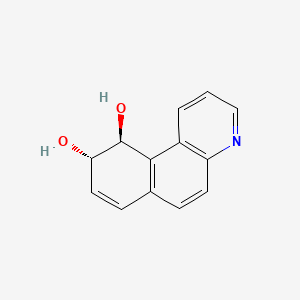
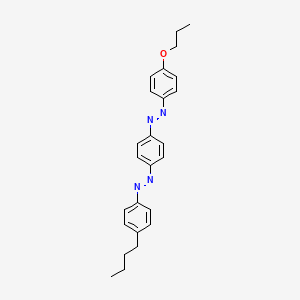
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

